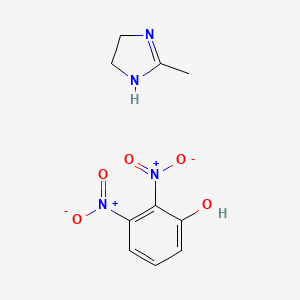
Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide is a complex organic compound with a unique structure that includes a benzenemethanol core, a benzodioxin ring, and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors to form the 2,3-dihydro-2-methyl-1,4-benzodioxin ring.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.
Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, alpha-methyl-: Similar structure but lacks the benzodioxin ring.
Benzenemethanol, 4-hydroxy-: Similar structure but lacks the aminoethyl group and benzodioxin ring.
Benzenemethanol, alpha-[1-(methylamino)ethyl]-: Similar structure but lacks the hydroxyl group and benzodioxin ring.
Uniqueness
Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide is unique due to the presence of the benzodioxin ring and the combination of functional groups, which confer specific chemical and biological properties not found in similar compounds .
Propriétés
Numéro CAS |
87081-19-4 |
|---|---|
Formule moléculaire |
C19H24BrNO4 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
4-[1-hydroxy-2-[(3-methyl-2H-1,4-benzodioxin-3-yl)methylamino]propyl]phenol;hydrobromide |
InChI |
InChI=1S/C19H23NO4.BrH/c1-13(18(22)14-7-9-15(21)10-8-14)20-11-19(2)12-23-16-5-3-4-6-17(16)24-19;/h3-10,13,18,20-22H,11-12H2,1-2H3;1H |
Clé InChI |
HZVMIPQRVDSFIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)O)O)NCC2(COC3=CC=CC=C3O2)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



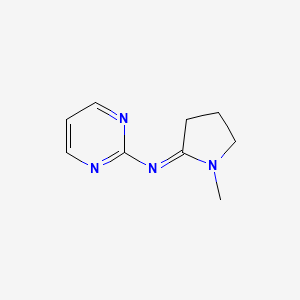

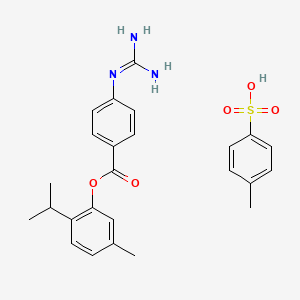

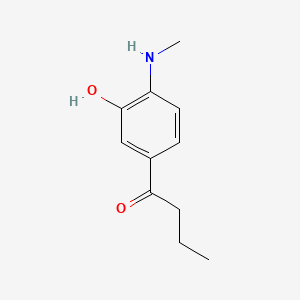

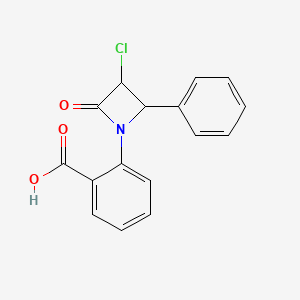
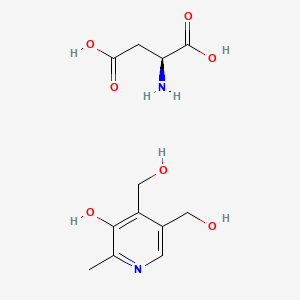
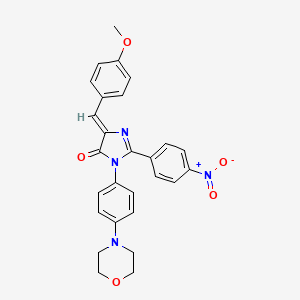
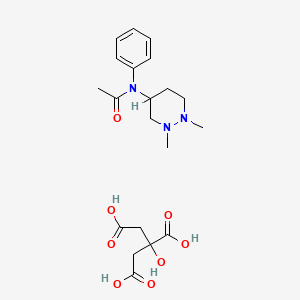
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
